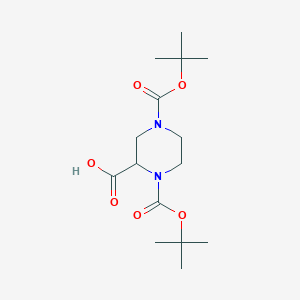

1,4-di-Boc-piperazine-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O6/c1-14(2,3)22-12(20)16-7-8-17(10(9-16)11(18)19)13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIZGWFQKLVCLLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181955-79-3 | |

| Record name | 1,4-Di-Boc-piperazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physicochemical properties of 1,4-di-Boc-piperazine-2-carboxylic acid?

An In-Depth Technical Guide to the Physicochemical Properties of 1,4-di-Boc-piperazine-2-carboxylic acid

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and pharmaceutical development. Its rigid piperazine core, functionalized with a carboxylic acid and protected by two tert-butyloxycarbonyl (Boc) groups, makes it a valuable intermediate in the synthesis of complex molecules, particularly in the realm of peptide and peptidomimetic drug design. This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, detailed experimental protocols for its application, and a visual representation of a common synthetic workflow. This document is intended for researchers, scientists, and professionals in drug development who utilize this versatile molecule in their synthetic endeavors.

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its handling, reactivity, and application in chemical synthesis. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₆N₂O₆ | |

| Molecular Weight | 330.38 g/mol | |

| Appearance | White crystalline powder or solid | [1] |

| Melting Point | 128-132 °C (with decomposition) or 142-148 °C | [1] |

| Solubility | Freely soluble in dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF). Insoluble in water. | [1] |

| CAS Number | 181955-79-3 (for the mixture) | |

| SMILES String | CC(C)(C)OC(=O)N1CCN(C(C1)C(O)=O)C(=O)OC(C)(C)C | |

| InChI Key | IIZGWFQKLVCLLA-UHFFFAOYSA-N |

Experimental Protocols

The utility of this compound is most evident in its application in amide bond formation, a cornerstone of peptide synthesis. Below is a detailed, representative protocol for coupling this acid with a primary amine using HATU, a common coupling reagent.

Objective: To synthesize an amide by coupling this compound with a generic primary amine (R-NH₂).

Materials:

-

This compound

-

Primary amine (R-NH₂)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

0.1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

Pre-activation of the Carboxylic Acid:

-

In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

-

To this solution, add DIPEA (2.0-3.0 equivalents) and stir the mixture at room temperature for 15-30 minutes. This step allows for the pre-activation of the carboxylic acid, forming a highly reactive intermediate.[2]

-

-

Amine Addition:

-

Add the primary amine (R-NH₂) (1.1 equivalents) to the activated mixture.

-

-

Reaction Monitoring:

-

Stir the reaction at room temperature for 1-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.[2]

-

-

Work-up and Extraction:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 0.1 M HCl, saturated aqueous NaHCO₃, water, and brine.[2]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

-

Purification:

-

Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired amide.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for the HATU-mediated amide coupling of this compound.

Caption: Workflow for HATU-mediated amide coupling.

Applications in Drug Development

This compound is a valuable building block in pharmaceutical research, primarily due to the following attributes:

-

Peptide Synthesis: It serves as a constrained amino acid analogue, which can be incorporated into peptide chains to enhance their stability against enzymatic degradation and to modulate their conformational properties.[1]

-

Scaffold for Biologically Active Molecules: The piperazine ring is a common scaffold in a wide range of therapeutic agents, and this compound provides a convenient starting point for the synthesis of novel drug candidates.

-

Introduction of Functional Groups: The Boc protecting groups can be selectively removed under acidic conditions, allowing for further functionalization at the nitrogen atoms, thus enabling the synthesis of diverse libraries of compounds for screening.

References

A Technical Guide to the Structural and Conformational Analysis of 1,4-di-Boc-piperazine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-di-Boc-piperazine-2-carboxylic acid is a pivotal chiral building block in medicinal chemistry, frequently utilized in the synthesis of complex molecules with therapeutic potential, including peptide mimetics and kinase inhibitors. The strategic placement of two bulky tert-butyloxycarbonyl (Boc) protecting groups on the piperazine nitrogen atoms significantly influences the molecule's conformation and reactivity. This guide provides a comprehensive analysis of the structural and conformational properties of this compound, detailing experimental and computational methodologies for its characterization. Furthermore, it explores its application in drug discovery, particularly as a scaffold for kinase inhibitors, and proposes a hypothetical signaling pathway based on its known utility in the synthesis of Cyclin-Dependent Kinase 2 (CDK2) inhibitors.

Physicochemical and Structural Properties

This compound is a white crystalline solid.[1] Its fundamental properties are summarized in the table below, compiled from various commercial and scientific sources.[2][3]

| Property | Value | References |

| Molecular Formula | C₁₅H₂₆N₂O₆ | [2] |

| Molecular Weight | 330.38 g/mol | [2] |

| CAS Number | 181955-79-3 | [2] |

| Melting Point | 142-148 °C | [2] |

| Appearance | White crystalline powder | [1] |

| Solubility | Freely soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF). Insoluble in water. | [1] |

Conformational Analysis

The conformational landscape of this compound is primarily dictated by the chair conformation of the piperazine ring and the rotational isomers (rotamers) arising from the partial double bond character of the amide linkages between the nitrogen atoms and the Boc groups. The presence of two bulky Boc groups and a carboxylic acid substituent introduces significant steric hindrance, influencing the equilibrium between different conformers.

Experimental Approaches

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Temperature-dependent ¹H NMR spectroscopy is a powerful technique to study the conformational dynamics of piperazine derivatives.[4] The interconversion between different chair conformations and the rotation around the N-Boc bonds can be observed through changes in the NMR spectrum at varying temperatures.

Experimental Protocol: Temperature-Dependent ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Initial Spectrum Acquisition: Record a standard ¹H NMR spectrum at room temperature (25 °C) to observe the initial signal pattern. Due to restricted rotation and ring inversion, broad signals or multiple sets of signals for the piperazine ring protons are expected.

-

Variable Temperature Analysis:

-

Low-Temperature Analysis: Gradually decrease the temperature of the NMR probe (e.g., in 10 °C increments) and acquire a spectrum at each temperature. As the temperature decreases, the rate of conformational exchange slows down, leading to the resolution of distinct signals for the axial and equatorial protons of the different conformers.

-

High-Temperature Analysis: Gradually increase the temperature of the NMR probe. As the temperature rises, the rate of conformational exchange increases, leading to the coalescence of signals into broader, averaged peaks. The temperature at which two exchanging signals merge into a single peak is the coalescence temperature (Tc).

-

-

Data Analysis: The activation energy barrier (ΔG‡) for the conformational exchange can be calculated from the coalescence temperature using the Eyring equation. This provides quantitative information about the energy required for ring inversion and N-Boc bond rotation.

2.1.2. X-ray Crystallography

Single-crystal X-ray diffraction provides a definitive, static picture of the molecule's conformation in the solid state. This technique can elucidate bond lengths, bond angles, and the preferred conformation of the piperazine ring (e.g., chair, boat, or twist-boat) and the orientation of the substituents. For substituted piperazines, the chair conformation is commonly observed.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture (e.g., ethyl acetate/hexanes).

-

Data Collection: Mount a suitable crystal on a goniometer head of a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations, using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα).

-

Structure Solution and Refinement: Process the collected diffraction data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain the final molecular structure.

-

Analysis: Analyze the refined structure to determine key geometric parameters, including the conformation of the piperazine ring, the orientation of the Boc and carboxylic acid groups, and any intermolecular interactions such as hydrogen bonding.

Computational Modeling

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are valuable tools for exploring the conformational landscape of flexible molecules like this compound in the gas phase or in solution. These methods can predict the relative energies of different conformers and the energy barriers for their interconversion.

Workflow for Computational Conformational Analysis

Caption: Workflow for computational conformational analysis.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

Piperazine derivatives are prevalent scaffolds in the design of kinase inhibitors. This compound serves as a versatile intermediate for the synthesis of these inhibitors, particularly for Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.[1] The carboxylic acid moiety provides a handle for further chemical modifications to introduce pharmacophoric features that can interact with the kinase active site.

Hypothetical Signaling Pathway Inhibition

The dysregulation of CDK2 activity is a hallmark of many cancers. Inhibitors that target CDK2 can block the cell cycle progression, leading to apoptosis of cancer cells. The piperazine scaffold can be elaborated to interact with the ATP-binding pocket of CDK2.

Hypothetical CDK2 Inhibition Pathway

References

- 1. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,4-Bis-Boc-piperazine-2-carboxylic acid-Qiyan [nxydchem.com]

- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Spectroscopic and Analytical Profile of 1,4-bis(tert-butoxycarbonyl)piperazine-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid, a key building block in medicinal chemistry and drug development. This document compiles available spectral data, outlines standardized experimental protocols for its characterization, and presents a typical analytical workflow for quality control and structural verification.

Chemical and Physical Properties

1,4-bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid, also known as 1,4-Di-Boc-piperazine-2-carboxylic acid, is a solid at room temperature with a melting point in the range of 142-148 °C. Its empirical formula is C₁₅H₂₆N₂O₆, corresponding to a molecular weight of 330.38 g/mol .

| Property | Value | Reference |

| CAS Number | 181955-79-3 | |

| Molecular Formula | C₁₅H₂₆N₂O₆ | |

| Molecular Weight | 330.38 g/mol | |

| Appearance | Solid | |

| Melting Point | 142-148 °C |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperazine ring protons and the two tert-butoxycarbonyl (Boc) protecting groups. The protons on the piperazine ring will appear as a series of complex multiplets due to spin-spin coupling. The eighteen protons of the two Boc groups will likely appear as two sharp singlets in the upfield region of the spectrum. The acidic proton of the carboxylic acid group may appear as a broad singlet at a downfield chemical shift, and its position can be highly dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the Boc groups and the carboxylic acid. The carbons of the piperazine ring will resonate in the aliphatic region, and the quaternary and methyl carbons of the Boc groups will also be clearly identifiable.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the vibrational frequencies of its functional groups. Key expected absorptions include:

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300-2500 | Broad |

| C-H (Aliphatic) | 3000-2850 | Sharp to medium |

| C=O (Carbonyl, Boc and Carboxylic Acid) | 1760-1690 | Strong, sharp |

| C-O (Ester and Carboxylic Acid) | 1300-1000 | Medium to strong |

Mass Spectrometry (MS)

Mass spectral analysis, typically using electrospray ionization (ESI), would be expected to show the molecular ion peak corresponding to the compound's molecular weight. Common adducts, such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻, would be observed depending on the ionization mode. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for each unique carbon atom.

-

Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

-

Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and water vapor.

-

Sample Scan: Acquire the spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[1] Further dilute this stock solution to a final concentration in the low µg/mL to ng/mL range.[1]

-

Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Ionization: Utilize an appropriate ionization technique, such as electrospray ionization (ESI), to generate gas-phase ions.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to separate them based on their mass-to-charge ratio (m/z).

-

Detection and Spectrum Generation: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.

Analytical Workflow Visualization

The following diagram illustrates a general workflow for the analytical characterization of a synthesized organic compound like 1,4-bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid.

Caption: A flowchart illustrating the general workflow for synthesizing, purifying, and spectroscopically characterizing an organic compound.

References

Solubility and stability of 1,4-di-Boc-piperazine-2-carboxylic acid in organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1,4-di-Boc-piperazine-2-carboxylic acid, a key building block in medicinal chemistry and pharmaceutical development. Due to the limited availability of specific quantitative data in public literature for this non-proprietary intermediate, this document outlines its known qualitative properties and provides detailed, best-practice experimental protocols for determining its quantitative solubility and stability profiles.

Physicochemical Properties

This compound is a white crystalline powder.[1] Its structure, featuring two bulky tert-butoxycarbonyl (Boc) protecting groups and a carboxylic acid moiety, dictates its physicochemical behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₆N₂O₆ | |

| Molecular Weight | 330.38 g/mol | |

| Appearance | White to off-white solid | [1] |

| Melting Point | 142-148 °C | |

| Storage Temperature | 2-8°C |

Solubility Profile

Qualitative Solubility

Published data indicates that this compound exhibits good solubility in several common organic solvents but is insoluble in water.[1] This is consistent with its structure, which has significant non-polar character due to the two Boc groups.

| Solvent | Qualitative Solubility | Reference |

| Dichloromethane (DCM) | Freely soluble | [1] |

| Tetrahydrofuran (THF) | Freely soluble | [1] |

| N,N-Dimethylformamide (DMF) | Freely soluble | [1] |

| Water | Insoluble | [1] |

Quantitative Solubility Data

| Compound | Solvent | Solubility (approx. mg/mL) | Reference |

| Boc-Val-OH | DMF | ~108.6 | [2] |

| Boc-Gly-Gly-OH | DMSO | ~100 | [2] |

| Boc-β-Ala-OH | DMSO | ~100 (with heating) | [2] |

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

To obtain precise solubility data, the equilibrium shake-flask method is recommended.[3][4] This protocol is designed to determine the saturation solubility of this compound in various organic solvents at a controlled temperature.

Objective: To determine the equilibrium solubility of this compound in a range of organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, acetone, dichloromethane, tetrahydrofuran, and N,N-dimethylformamide) at 25°C.

Materials:

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, ensuring a solid phase remains after equilibration.

-

Add a known volume (e.g., 5 mL) of each selected organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Shake the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent (e.g., the same solvent used for dissolution or a mobile phase component) to a concentration within the calibration range of the analytical method.

-

-

Quantification by HPLC:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the solubility in mg/mL or mol/L based on the concentration of the saturated solution and the dilution factor.

-

Workflow Diagram:

Stability Profile

General Stability

This compound is generally stable under recommended storage conditions (2-8°C, protected from light and moisture).[1] However, the Boc protecting groups are known to be labile to strong acidic conditions.[1]

Known Incompatibilities:

-

Strong acids

-

Acid chlorides

-

Acid anhydrides

-

Strong oxidizing agents

Forced Degradation Studies Protocol

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[5][6] This protocol outlines a comprehensive approach to assess the stability of this compound under various stress conditions.

Objective: To investigate the degradation pathways of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified time.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature, protected from light.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven.

-

Photolytic Degradation: Expose the stock solution and solid compound to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At each time point, withdraw a sample from the stressed solutions.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a non-degraded control, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. A reversed-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or ammonium acetate) is a common starting point.

-

Use a PDA detector to check for peak purity and an MS detector to identify the mass of potential degradation products.

-

-

Data Analysis:

-

Calculate the percentage of degradation of this compound under each stress condition.

-

Identify and, if possible, characterize the major degradation products.

-

Workflow Diagram:

Conclusion

This compound is a versatile building block with good solubility in common aprotic organic solvents and predictable stability characteristics, primarily influenced by the acid-labile nature of its Boc protecting groups. While specific quantitative data is sparse in public literature, this guide provides robust, industry-standard protocols for its determination. The experimental workflows outlined herein will enable researchers and drug development professionals to generate the necessary data to confidently utilize this compound in their synthetic and development programs, ensuring a thorough understanding of its behavior in various chemical environments.

References

- 1. 1,4-Bis-Boc-piperazine-2-carboxylic acid-Qiyan [nxydchem.com]

- 2. benchchem.com [benchchem.com]

- 3. scispace.com [scispace.com]

- 4. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biomedres.us [biomedres.us]

The Stereochemical Keystone: A Technical Guide to the (R)- and (S)-Isomers of 1,4-di-Boc-piperazine-2-carboxylic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-di-Boc-piperazine-2-carboxylic acid is a conformationally constrained, chiral building block of significant interest in medicinal chemistry. Its rigid piperazine core is a prevalent scaffold in numerous FDA-approved drugs, and the stereocenter at the C-2 position plays a pivotal role in determining the pharmacological profile of the final active pharmaceutical ingredient (API). This technical guide elucidates the key differences between the (R)- and (S)-enantiomers of this compound, focusing on their physicochemical properties, stereospecific applications in drug discovery, and the methodologies used to synthesize and differentiate them. While these isomers are primarily intermediates, their absolute configuration is the foundational determinant of the biological activity and selectivity of the complex molecules derived from them.

Introduction: The Critical Role of Chirality

In drug development, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a critical factor influencing efficacy, safety, and pharmacokinetic profiles. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different interactions with chiral biological targets such as enzymes and receptors. The use of enantiomerically pure starting materials is therefore a cornerstone of modern pharmaceutical synthesis.

The (R)- and (S)-isomers of this compound represent such a pair of foundational chiral building blocks. The fixed stereoconfiguration at the C-2 position acts as a "stereochemical keystone," dictating the spatial orientation of substituents in the final drug molecule, which in turn governs its ability to bind to its intended biological target. The piperazine scaffold itself improves aqueous solubility and bioavailability, making it a highly desirable motif in drug design.[1][2]

Physicochemical Properties

The fundamental physicochemical properties of the (R)- and (S)-isomers are identical, with the exception of their interaction with plane-polarized light (optical activity), which is equal in magnitude but opposite in direction. The data presented below pertains to the general molecule and its racemic form. Specific optical rotation values, the key differentiating quantitative metric for enantiomers, are proprietary to manufacturers and not publicly available in the literature reviewed.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₆N₂O₆ | [3] |

| Molecular Weight | 330.38 g/mol | |

| Appearance | White to off-white solid/crystalline powder | [3] |

| Melting Point (Racemate) | 142-148 °C | |

| Solubility | Freely soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF). Insoluble in water. | [3] |

| Functional Groups | Carboxylic Acid, tert-butyloxycarbonyl (Boc) protected amines |

Note: While melting points for the individual enantiomers may differ slightly from the racemate, this data is not consistently reported across public sources.

Stereospecific Synthesis and Resolution

Obtaining the enantiomerically pure (R)- or (S)-isomer is crucial for their application in targeted drug synthesis. The primary methods include asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis

This approach creates the desired stereocenter in a controlled manner. One established method involves the palladium-catalyzed asymmetric hydrogenation of a pyrazine precursor, which can yield chiral piperazin-2-ones that are subsequently converted to the desired chiral piperazine.[4] The choice of a chiral catalyst, often a phosphine ligand complexed with a metal, is critical for achieving high enantiomeric excess (e.e.).

Chiral Resolution

Resolution separates a racemic mixture into its constituent enantiomers. A common and scalable method is enzymatic resolution. For example, the kinetic resolution of a related precursor, methyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylate, using the enzyme alcalase can selectively hydrolyze one enantiomer, allowing for the separation and isolation of the enantiopure (S)-piperazine-2-carboxylic acid.[5][6][7]

Caption: General workflow for enzymatic chiral resolution.

Core Differences in Application and Biological Activity

The primary and most significant difference between the (R)- and (S)-isomers lies not in their intrinsic properties as intermediates, but in the biological activities of the final drug molecules synthesized from them. The fixed stereocenter at C-2 acts as a rigid anchor, orienting the rest of the molecule for optimal (or suboptimal) interaction with a biological target.

Incorporating the "wrong" enantiomer can lead to:

-

Reduced Potency: The molecule may have a lower binding affinity for its target.

-

Loss of Selectivity: The molecule might bind to off-targets, leading to unwanted side effects.

-

Altered Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) properties can be affected.

-

Complete Inactivity or Antagonistic Effects: In some cases, one enantiomer is active while the other is inactive or even produces an opposite effect.

For example, in the development of multi-target-directed ligands for Alzheimer's disease, derivatives of piperazine-2-carboxylic acid have been studied as cholinesterase inhibitors. Research shows that subtle changes to the molecular structure dramatically impact inhibitory activity (Ki values) and selectivity for acetylcholinesterase (AChE) versus butyrylcholinesterase (BChE).[8] While this study did not compare the (R) and (S) isomers directly, it underscores the principle that the precise 3D structure, dictated by the starting chiral building block, is paramount for biological function.

Caption: Logical flow of stereospecific drug development.

Experimental Protocols

As these compounds are intermediates, a direct comparison of their biological activity is not standard. Instead, the definitive experimental comparison is performed on the final API derivatives.

Protocol: Comparative In Vitro Enzyme Inhibition Assay

This protocol provides a generalized method for comparing the biological activity of two final drug compounds, one derived from the (R)-isomer and the other from the (S)-isomer.

1. Objective: To determine and compare the inhibitory potency (e.g., IC₅₀ or Kᵢ) of Stereoisomer-R and Stereoisomer-S against a target enzyme (e.g., a specific kinase, protease, or cholinesterase).

2. Materials:

-

Purified target enzyme.

-

Enzyme-specific substrate and buffer system.

-

Detection reagents (e.g., colorimetric, fluorometric, or luminescent).

-

Stereoisomer-R and Stereoisomer-S, dissolved in DMSO to create stock solutions (e.g., 10 mM).

-

Multi-well microplates (e.g., 96-well or 384-well).

-

Plate reader capable of detecting the signal (absorbance, fluorescence, etc.).

-

Standard laboratory equipment (pipettes, incubators).

3. Methodology:

-

Compound Preparation: Perform serial dilutions of the Stereoisomer-R and Stereoisomer-S stock solutions in the appropriate assay buffer to create a range of test concentrations (e.g., from 100 µM to 1 nM).

-

Assay Procedure:

-

To each well of the microplate, add the assay buffer.

-

Add a small volume of the diluted test compound (Stereoisomer-R or Stereoisomer-S) or DMSO for control wells.

-

Add the purified enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes at room temperature) to allow for compound-enzyme binding.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Allow the reaction to proceed for a specific time (e.g., 60 minutes at 37°C).

-

Stop the reaction (if necessary) and add the detection reagent according to the manufacturer's instructions.

-

Read the plate using the appropriate plate reader.

-

-

Data Analysis:

-

Subtract the background signal (wells with no enzyme).

-

Normalize the data, setting the "no inhibition" control (DMSO only) as 100% activity and the "maximum inhibition" control (high concentration of a known inhibitor) as 0% activity.

-

Plot the percent inhibition versus the logarithm of the compound concentration for both Stereoisomer-R and Stereoisomer-S.

-

Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to calculate the IC₅₀ value for each stereoisomer.

-

4. Data Presentation: The IC₅₀ values for Stereoisomer-R and Stereoisomer-S should be presented in a table for direct comparison, allowing for a quantitative assessment of the stereochemical influence on potency.

Conclusion

The key differences between (R)- and (S)-1,4-di-Boc-piperazine-2-carboxylic acid are not found in their bulk physicochemical properties but are fundamentally rooted in their stereochemistry. As chiral intermediates, their true differentiation is manifested in the biological activity of the downstream molecules they are used to create. The absolute configuration of the C-2 stereocenter is a critical design element in modern drug discovery, directly influencing a drug's potency, selectivity, and overall therapeutic profile. Therefore, the careful selection and synthesis of the correct enantiomer are paramount steps in the development of safe and effective medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,4-Bis-Boc-piperazine-2-carboxylic acid-Qiyan [nxydchem.com]

- 4. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Chiral synthesis and enzymatic resolution of (S)-(-)piperazine-2-carboxylic acid using enzyme alcalase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

- 8. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Stereochemistry of 1,4-di-Boc-piperazine-2-carboxylic acid: A Technical Guide to CAS Numbers and Synthesis

For researchers, scientists, and drug development professionals, precise identification and synthesis of chiral building blocks are paramount. This in-depth technical guide addresses the critical topic of CAS numbers for racemic versus enantiomerically pure 1,4-di-Boc-piperazine-2-carboxylic acid and provides detailed experimental protocols for its synthesis and resolution.

This guide clarifies the distinct Chemical Abstracts Service (CAS) Registry Numbers for the racemic mixture and the individual enantiomers of this compound, a versatile building block in medicinal chemistry. Furthermore, it outlines detailed methodologies for the synthesis of the racemic compound and its subsequent resolution into enantiomerically pure forms, empowering researchers to confidently source and prepare the desired stereoisomer for their specific applications.

Data Presentation: CAS Numbers and Physicochemical Properties

The accurate identification of chemical substances is fundamental to research and development. The following table summarizes the known CAS numbers for racemic and enantiomerically pure forms of this compound, along with key physicochemical data. Note that while a specific CAS number for the (R)-enantiomer of the di-Boc protected carboxylic acid was not readily identified in public databases, the existence of its derivatives, such as the corresponding methyl ester, is documented.

| Compound Name | Stereochemistry | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Racemic | 175854-42-5[1], 181955-79-3[2] | C₁₅H₂₆N₂O₆ | 330.38 |

| (S)-1,4-di-Boc-piperazine-2-carboxylic acid | (S) | 175854-43-6[1] | C₁₅H₂₆N₂O₆ | 330.38 |

| (R)-1,4-di-Boc-piperazine-2-carboxylic acid | (R) | Not available | C₁₅H₂₆N₂O₆ | 330.38 |

| (R)-4-N-Boc-piperazine-2-carboxylic acid | (R) | 192330-11-3[] | C₁₀H₁₈N₂O₄ | 230.26 |

| (R)-1,4-di-Boc-piperazine-2-carboxylic acid Methyl ester | (R) | 637027-24-8 | C₁₆H₂₈N₂O₆ | 344.40 |

Logical Relationship of Racemic Mixture and Enantiomers

The relationship between the racemic mixture and its constituent enantiomers is fundamental to understanding its chemical properties and the necessity for resolution in stereospecific applications.

References

An In-depth Technical Guide to the Safety, Handling, and Storage of Di-Boc Protected Piperazines

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive recommendations for the safe handling, storage, and use of di-Boc protected piperazines, crucial intermediates in pharmaceutical and chemical synthesis. Adherence to these guidelines is essential to ensure laboratory safety and maintain the integrity of these compounds.

Chemical and Physical Properties

Di-Boc protected piperazines, such as 1,4-di-tert-butoxycarbonylpiperazine (di-Boc-piperazine), are white to off-white crystalline solids. The two tert-butoxycarbonyl (Boc) protecting groups significantly reduce the nucleophilicity and basicity of the piperazine nitrogens, rendering the molecule stable under a wide range of non-acidic conditions.[1] This stability is a key advantage in multi-step organic synthesis.

Quantitative Data Summary

For clarity and comparative purposes, the key physical and chemical properties of mono- and di-Boc-piperazine are summarized in the table below.

| Property | 1-Boc-piperazine | 1,4-di-Boc-piperazine |

| CAS Number | 57260-71-6 | 76535-75-6 |

| Molecular Formula | C₉H₁₈N₂O₂ | C₁₄H₂₆N₂O₄ |

| Molecular Weight | 186.25 g/mol | 286.37 g/mol [1] |

| Appearance | White to light yellow crystalline powder/waxy solid[2] | White to off-white solid[1] |

| Melting Point | 43-47 °C[3] | 162-166 °C[4] |

| Boiling Point | >230 °F (>110 °C) | Not readily available |

| Solubility | Soluble in ethyl acetate, methanol, and water.[5] Also soluble in DMSO. | Soluble in many common organic solvents like THF and DCM.[1] Recrystallization is possible from hexane or ethyl acetate.[6] |

| pKa | 8.45 (predicted)[5] | Not readily available |

Hazard Identification and Safety Precautions

According to Safety Data Sheets (SDS), di-Boc protected piperazines are generally considered hazardous substances.

Primary Hazards:

-

Skin Irritation: Causes skin irritation.[4]

-

Eye Irritation: Causes serious eye irritation.[4]

-

Respiratory Irritation: May cause respiratory irritation.[4]

Personal Protective Equipment (PPE)

To mitigate these risks, the following PPE is mandatory when handling di-Boc protected piperazines:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A laboratory coat is required. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.

-

Respiratory Protection: In case of insufficient ventilation or when handling the powder, a NIOSH-approved respirator is recommended.

All handling of di-Boc protected piperazines should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

Handling and Storage Recommendations

Proper handling and storage are crucial for maintaining the stability and purity of di-Boc protected piperazines.

Handling:

-

Avoid inhalation of dust.

-

Prevent contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Keep away from incompatible substances such as strong oxidizing agents and strong acids. The Boc group is labile to acidic conditions.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

-

For long-term storage, refrigeration (2-8°C) is often recommended.

-

Store away from sources of ignition.

The following diagram provides a decision-making workflow for the appropriate storage of di-Boc protected piperazines.

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a typical workflow for a reaction involving a di-Boc protected piperazine.

References

- 1. Di-tert-butyl piperazine-1,4-dicarboxylate|CAS 76535-75-6 [benchchem.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. 1-(tert-Butoxycarbonyl)piperazine | 57260-71-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 76535-75-6 1,4-Di-tert-butyl piperazine-1,4-dicarboxylate AKSci B999 [aksci.com]

- 5. lookchem.com [lookchem.com]

- 6. DI-TERT-BUTYLPIPERAZINE-1,4-DICARBOXYLATE | 76535-75-6 [chemicalbook.com]

The Indispensable Role of the Boc Protecting Group in Modern Synthetic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group stands as a cornerstone in the edifice of modern organic synthesis, particularly in the intricate and demanding fields of peptide synthesis and pharmaceutical drug development. Its widespread adoption is a testament to its unique combination of stability under a broad spectrum of reaction conditions and its facile, selective removal under mild acidic conditions. This orthogonality to many other protecting groups makes it an invaluable tool in the multi-step synthesis of complex molecules. This technical guide provides an in-depth exploration of the Boc protecting group, detailing its core chemical principles, comprehensive experimental protocols, and quantitative data to inform and empower synthetic chemists in their research and development endeavors.

Core Principles: Protection and Deprotection Chemistry

The primary function of the Boc group is the temporary protection of primary and secondary amines, transforming them into less nucleophilic carbamates.[1] This masking prevents unwanted side reactions at the amine functionality during subsequent synthetic transformations. The Boc group is notably stable in the presence of most bases, nucleophiles, and under catalytic hydrogenation conditions.[2] Its key vulnerability, and thus its utility, lies in its rapid cleavage under acidic conditions.

Mechanism of Boc Protection

The introduction of the Boc group is most commonly achieved through the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride). The reaction proceeds via nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate which then collapses, releasing the N-Boc protected amine, tert-butanol, and carbon dioxide. The evolution of CO₂ gas serves as a thermodynamic driving force for the reaction. While the reaction can proceed without a base, the addition of a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is common to neutralize the generated acid and accelerate the reaction.

References

Methodological & Application

Application Notes: Synthesis of Constrained Peptides Using 1,4-di-Boc-piperazine-2-carboxylic Acid

Introduction

Constrained peptides have emerged as a promising class of therapeutics, offering significant advantages over their linear counterparts, such as enhanced receptor affinity, increased stability against enzymatic degradation, and improved pharmacokinetic properties.[1][2] The strategic introduction of conformational constraints can lock a peptide into its bioactive conformation, reducing the entropic penalty upon binding to its target.[2] 1,4-di-Boc-piperazine-2-carboxylic acid is a versatile building block used in peptide synthesis to introduce rigid turns and create well-defined secondary structures.[3][4] Its piperazine core serves as a constrained dipeptide mimic, making it a valuable tool in the design of peptidomimetics and drugs targeting protein-protein interactions.[5][6][7]

These application notes provide detailed protocols for the incorporation of this compound into peptides using Solid-Phase Peptide Synthesis (SPPS) and summarize its key properties.

Physicochemical Properties

The properties of the core building block are essential for developing synthetic protocols.

| Property | Value |

| Synonyms | 1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid; 1,4-Bis(Boc)piperazine-2-carboxylic acid |

| Molecular Formula | C₁₅H₂₆N₂O₆ |

| Molecular Weight | 330.38 g/mol |

| Appearance | White crystalline powder[8] |

| Melting Point | 142-148 °C |

| Solubility | Freely soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF); Insoluble in water[8] |

| CAS Number | 181955-79-3 |

Workflow and Methodologies

The incorporation of this compound follows standard Solid-Phase Peptide Synthesis (SPPS) principles, which involve the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support.[9]

The overall synthetic process is outlined below. It begins with the preparation of the resin, followed by iterative cycles of deprotection and coupling to elongate the peptide chain, and concludes with cleavage from the solid support and purification.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of constrained peptides using this compound. Standard Fmoc-based solid-phase peptide synthesis (SPPS) is assumed.

Protocol 1: Resin Preparation and Swelling

-

Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) into a reaction vessel equipped with a sintered glass frit.

-

Add N,N-Dimethylformamide (DMF) to the resin.

-

Allow the resin to swell at room temperature for at least 30 minutes with gentle agitation.[1]

-

Drain the DMF from the swollen resin.

Protocol 2: N-α-Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF to the resin.[1]

-

Agitate the mixture for 5 minutes at room temperature and drain the solution.[1]

-

Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.[1]

-

Drain the solution and wash the resin thoroughly with DMF (5 times) to remove residual piperidine.[1]

Protocol 3: Coupling of this compound

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent such as HATU (3 eq.) in DMF.[1]

-

Add a base, typically N,N-Diisopropylethylamine (DIPEA) (6 eq.), to the vial and allow the mixture to pre-activate for 2-5 minutes.[1]

-

Add the activated solution to the deprotected peptide-resin in the reaction vessel.

-

Agitate the reaction mixture for 1-2 hours at room temperature to ensure complete coupling.[1]

-

Drain the reaction solution and wash the resin thoroughly with DMF (3 times) and Dichloromethane (DCM) (3 times) to remove excess reagents.

Note: The same protocol can be used for standard Fmoc-protected amino acids.

Protocol 4: Peptide Cleavage and Global Deprotection

-

After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail, commonly Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water in a 95:2.5:2.5 (v/v/v) ratio.[1] TIS acts as a scavenger to prevent side reactions with sensitive residues.

-

Add the cleavage cocktail to the resin and agitate the mixture at room temperature for 2-4 hours.[1]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[1]

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet again with cold ether to remove residual scavengers.[1]

-

Dry the crude peptide pellet under vacuum.

Protocol 5: Purification and Analysis

-

Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA).

-

Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Collect fractions corresponding to the desired product peak.

-

Confirm the identity and purity of the collected fractions using analytical RP-HPLC and mass spectrometry.

-

Lyophilize the pure fractions to obtain the final constrained peptide as a white, fluffy powder.[1]

Application Notes

-

Enhanced Proteolytic Stability : The piperazine scaffold is not a natural amino acid linkage and is thus resistant to degradation by proteases, which can increase the in-vivo half-life of the peptide therapeutic.[8]

-

Peptidomimetic Design : N-substituted piperazines serve as versatile scaffolds for creating peptidomimetics.[7] The Boc groups on the nitrogen atoms can be selectively removed to allow for further functionalization, enabling the synthesis of diverse compound libraries.

-

Drug Development : Piperazine-containing compounds have been successfully developed for various therapeutic areas.[10] The constrained nature of the piperazine ring is particularly useful in the design of inhibitors for targets like proteases and kinases, where a specific conformation is required for high-affinity binding.[11]

-

Orthogonal Protection : In this compound, the two Boc groups protect the nitrogen atoms from unwanted side reactions during the coupling of the carboxylic acid group.[11] This orthogonal protection strategy is fundamental to its successful use in multi-step peptide synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery | Blog | Biosynth [biosynth.com]

- 3. chemimpex.com [chemimpex.com]

- 4. zinc.5z.com [zinc.5z.com]

- 5. Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design - BioSpace [biospace.com]

- 6. 2-substituted piperazines as constrained amino acids. Application to the synthesis of potent, non carboxylic acid inhibitors of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. 1,4-Bis-Boc-piperazine-2-carboxylic acid-Qiyan [nxydchem.com]

- 9. bachem.com [bachem.com]

- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]

Application Notes and Protocols for Amide Bond Formation with 1,4-di-Boc-piperazine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the efficient formation of amide bonds between 1,4-di-Boc-piperazine-2-carboxylic acid and various primary and secondary amines. This substrate is a valuable building block in medicinal chemistry, often utilized for the synthesis of complex molecules and peptidomimetics. Due to the steric hindrance around the carboxylic acid and the presence of the two Boc protecting groups, optimized coupling conditions are crucial for achieving high yields and purity.

Introduction

This compound is a conformationally constrained amino acid derivative. The formation of an amide bond at its carboxylic acid moiety is a key transformation for its incorporation into larger molecules. The selection of an appropriate coupling reagent and reaction conditions is critical to overcome the steric hindrance and to prevent potential side reactions, such as racemization. This document outlines protocols using common and highly efficient coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a carbodiimide-based method using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole).

Data Presentation: Comparison of Common Amide Coupling Reagents

The following table summarizes typical reaction conditions and expected yields for the amide coupling of N-Boc protected amino acids, which can be extrapolated for this compound. Actual yields will be dependent on the specific amine substrate, reaction scale, and purification method.

| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (h) | Typical Yield (%) | Notes |

| HATU | None | DIPEA | DMF | 1 - 12 | 85 - 98 | Highly efficient and rapid, especially for sterically hindered substrates. Minimizes racemization.[1][2] |

| EDC | HOBt | DIPEA | DMF or DCM | 4 - 24 | 75 - 90 | A widely used and cost-effective method. HOBt is added to suppress racemization and improve efficiency.[1][2] |

| BOP | None | DIPEA | DMF | 2 - 8 | 80 - 95 | Effective coupling reagent, but it is important to note that it produces the carcinogenic byproduct HMPA.[2] |

| DCC | DMAP (cat.) | None | DCM | 12 - 24 | 70 - 85 | Potent dehydrating agent, but the dicyclohexylurea (DCU) byproduct can be difficult to remove.[1] |

Experimental Protocols

Protocol 1: HATU Mediated Amide Coupling

This protocol is recommended for sterically hindered primary and secondary amines where other methods may result in lower yields.

Materials:

-

This compound (1.0 eq)

-

Amine (primary or secondary, 1.1 - 1.2 eq)

-

HATU (1.1 - 1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and dissolve it in anhydrous DMF.

-

Add HATU (1.1 - 1.2 eq) and DIPEA (2.0 - 3.0 eq) to the solution.

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add the amine (1.1 - 1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 1-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired amide.

Protocol 2: EDC/HOBt Mediated Amide Coupling

This is a classic and cost-effective method suitable for a wide range of amines.

Materials:

-

This compound (1.0 eq)

-

Amine (primary or secondary, 1.1 eq)

-

EDC (1.2 eq)

-

HOBt (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Ethyl acetate (EtOAc) or Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM.

-

Add the amine (1.1 eq) and DIPEA (2.5 eq) to the reaction mixture.

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.[2]

-

Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).[2]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired amide.

Visualizations

General Workflow for Amide Bond Formation

Caption: General experimental workflow for amide bond formation.

Logical Relationship of Key Reagents

Caption: Key reagent relationships in amide coupling reactions.

References

Application Notes and Protocols: Step-by-Step Boc Deprotection of Piperazine Derivatives using TFA or HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone in the synthesis of complex organic molecules, particularly in pharmaceutical and peptide chemistry, due to its robustness and orthogonal nature to many other protecting groups.[1] Its removal, or deprotection, is a critical step that is most commonly achieved under acidic conditions.[1] For piperazine derivatives, which are prevalent scaffolds in numerous active pharmaceutical ingredients, the efficient and clean cleavage of the Boc group is paramount. The two most frequently employed reagents for this transformation are trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[2]

The choice between TFA and HCl is often dictated by the specific substrate's sensitivity to the acidic conditions, the presence of other acid-labile functional groups, the desired salt form of the final product, and practical considerations such as solvent choice and work-up procedures.[2][3] While both are strong acids capable of effectively cleaving the Boc group, they exhibit differences in reaction kinetics, selectivity, and handling properties.[2] These application notes provide a detailed comparison and step-by-step protocols for the Boc deprotection of piperazine derivatives using both TFA and HCl.

Comparative Data of TFA and HCl for Boc Deprotection

The selection of the appropriate deprotection agent is crucial for optimizing yield, purity, and overall process efficiency. The following table summarizes key quantitative and qualitative parameters for TFA and HCl-mediated Boc deprotection of piperazine derivatives.

| Parameter | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |

| Typical Reagent | 20-50% TFA in Dichloromethane (DCM) or neat TFA[2] | 4M HCl in 1,4-dioxane or 1M-6N HCl in various solvents (e.g., methanol, ethyl acetate, water)[2][3][4] |

| Reaction Time | Generally rapid, from 30 minutes to a few hours at room temperature.[2] | Can range from minutes to several hours depending on the concentration and solvent.[1][5] |

| Temperature | Typically 0°C to room temperature.[3] | Room temperature is common, but gentle heating (e.g., 40-50°C) can be used to drive incomplete reactions.[3] |

| Equivalents of Acid | 5-10 equivalents or used as a co-solvent.[3] | 3-5 equivalents of a 4M solution are typical.[3] |

| Typical Yield | High to quantitative.[2] | High to quantitative.[2] |

| Product Form | Often results in a trifluoroacetate salt, which can sometimes be oily or difficult to crystallize.[2][6] | Frequently yields a hydrochloride salt that is a crystalline solid, aiding in purification by filtration.[2][3][6] |

| Work-up | Typically involves removal of excess TFA and solvent in vacuo, followed by basification (e.g., with NaHCO₃) and extraction.[3] | Can involve direct filtration of the precipitated HCl salt or removal of solvent followed by basification and extraction.[3] |

| Selectivity | Can be less selective and may cleave other highly acid-sensitive groups.[2] | Generally considered milder and can offer better selectivity in the presence of other acid-labile functionalities.[5] |

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a standard and highly effective method for the removal of a Boc protecting group from a piperazine derivative.

Materials:

-

N-Boc protected piperazine derivative

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, and standard laboratory glassware

Procedure:

-

Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous DCM to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.[3]

-

Cool the solution to 0°C using an ice bath.[3]

-

Slowly add TFA (5-10 equiv.) to the stirred solution. Alternatively, a pre-made solution of 20-50% (v/v) TFA in DCM can be used.[2][3]

-

Remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3]

-

Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[3] Co-evaporation with a solvent like toluene can help remove residual TFA.

-

Carefully add saturated aqueous NaHCO₃ solution to the residue to neutralize the excess acid. Continue addition until effervescence ceases and the pH of the aqueous layer is basic.[3]

-

Extract the aqueous layer with DCM (typically 3 times the volume of the aqueous layer).[3]

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[3]

-

Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative as a free base.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol is a common alternative to TFA and is particularly advantageous when the hydrochloride salt of the product is a solid, simplifying purification.

Materials:

-

N-Boc protected piperazine derivative

-

4M HCl in 1,4-dioxane solution

-

Methanol or Dioxane (as a solvent)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for free base isolation)

-

Dichloromethane (DCM) or other suitable extraction solvent (for free base isolation)

-

Anhydrous sodium sulfate (Na₂SO₄) (for free base isolation)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

-

Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in a minimal amount of a suitable solvent such as methanol or dioxane in a round-bottom flask with a magnetic stir bar.[3]

-

To the stirred solution at room temperature, add the 4M HCl in dioxane solution (3-5 equiv.).[3]

-

Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.[3]

-

Often, the deprotected piperazine hydrochloride salt will precipitate out of the solution.[1][3]

-

Isolation as Hydrochloride Salt: Upon completion, the precipitate can be collected by filtration, washed with a solvent like diethyl ether, and dried under vacuum.[1][3]

-

Isolation as Free Base: a. If no precipitate forms, or if the free base is desired, remove the solvent and excess HCl under reduced pressure.[3] b. Suspend the residue in a mixture of water and DCM. c. Add saturated aqueous NaHCO₃ solution until the mixture is basic. d. Separate the organic layer and extract the aqueous layer with DCM (2-3 times). e. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperazine as a free base.[3]

Troubleshooting Guide

| Problem | Possible Cause | Recommended Solution |

| Incomplete Reaction | Insufficient reaction time or temperature. | Prolong the reaction time and continue monitoring. Consider a moderate increase in temperature (e.g., to 40-50°C).[3] |

| Insufficient amount of acid. | Increase the equivalents of acid (TFA or HCl solution).[3] | |

| Poor solubility of the starting material. | Try a different solvent system in which the starting material is more soluble.[3] | |

| Low Yield | Side reactions due to harsh conditions (e.g., degradation of other acid-sensitive groups). | Lower the reaction temperature and/or use a milder deprotection reagent (e.g., HCl in dioxane instead of neat TFA).[3] |

| Product loss during work-up. | Ensure complete extraction from the aqueous phase by performing multiple extractions. Confirm the final pH of the aqueous layer is basic to ensure the product is in its free base form.[3] | |

| Formation of a water-soluble salt. | If the hydrochloride or trifluoroacetate salt of your product is water-soluble, consider alternative work-up procedures or using the salt directly in the next step.[3] | |

| Purification Difficulties | Product is an oil or difficult to crystallize. | Consider converting the free base to a different salt (e.g., fumarate, citrate) which may be more crystalline.[3] |

| Co-elution with byproducts during chromatography. | Optimize chromatography conditions (e.g., solvent system, stationary phase).[3] |

Visualizations

Caption: General experimental workflow for the Boc deprotection of piperazine derivatives.

Caption: Acid-catalyzed mechanism for the Boc deprotection of a piperazine derivative.

References

Application Notes and Protocols: 1,4-di-Boc-piperazine-2-carboxylic acid as a Versatile Building Block for Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-di-Boc-piperazine-2-carboxylic acid is a valuable chiral building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its rigid piperazine core, when incorporated into small molecules, can effectively probe the ATP-binding site of various kinases. The presence of two Boc-protecting groups allows for selective deprotection and subsequent functionalization at the N1 and N4 positions, enabling the exploration of structure-activity relationships (SAR). The carboxylic acid moiety provides a convenient handle for amide bond formation, a common strategy for linking different fragments of a kinase inhibitor. This document provides detailed application notes, experimental protocols, and biological data for the use of this compound in the development of potent and selective kinase inhibitors targeting key signaling pathways implicated in cancer and other diseases.

Kinase Targets and Signaling Pathways

The piperazine-2-carboxamide scaffold has been successfully employed to develop inhibitors for a range of kinases, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR). These kinases are critical nodes in signaling pathways that regulate cell cycle progression, angiogenesis, and cell growth and proliferation, respectively.

Cyclin-Dependent Kinase 4/6 (CDK4/6) Signaling Pathway

CDK4 and CDK6 are key regulators of the G1-S phase transition of the cell cycle. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation. Inhibitors targeting CDK4/6, such as Abemaciclib, have shown significant clinical benefit in the treatment of certain types of breast cancer.[1][2] The piperazine-2-carboxamide moiety can serve as a core scaffold for the development of such inhibitors.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can block the blood supply to tumors, thereby impeding their growth. Piperazine-based compounds have been developed as potent VEGFR-2 inhibitors.[3][4]

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, survival, and differentiation. Mutations and overexpression of EGFR are common in various cancers, making it an important therapeutic target. Piperazine-containing molecules have been investigated as EGFR inhibitors.[5][6]

Data Presentation: Biological Activity of Piperazine-2-carboxamide Based Kinase Inhibitors

The following tables summarize the in vitro inhibitory activities (IC50 values) of representative kinase inhibitors synthesized using piperazine-2-carboxamide scaffolds.

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| CDK Inhibitors | |||

| Compound 9h | CDK2 | 40.91 | [7] |

| Compound 11d | CDK2 | 41.70 | [7] |

| Compound 11e | CDK2 | 46.88 | [7] |

| Compound 13c | CDK2 | 52.63 | [7] |

| Ribociclib analog | CDK4 | 10 | [8] |

| Ribociclib analog | CDK6 | 39 | [8] |

| Compound 9a | CDK4 (Ki) | 10 | [9] |

| Compound 9b | CDK4 (Ki) | 7 | [9] |

| VEGFR-2 Inhibitors | |||

| Compound 11 | VEGFR-2 | <300 | [3] |

| Compound 13 | VEGFR-2 | <300 | [3] |

| Compound 16 | VEGFR-2 | <300 | [3] |

| Piperazinylquinoxaline 11 | VEGFR-2 | 190 | [4] |

| EGFR Inhibitors | |||

| Rhodanine-piperazine 5 | EGFR | - (low µM IC50 in cells) | [10] |

| Rhodanine-piperazine 6 | EGFR | - (low µM IC50 in cells) | [10] |

| Thiazolyl pyrazoline 7g | EGFR (cellular) | 3.92 µM (A549) | [5] |

| Thiazolyl pyrazoline 7m | EGFR (cellular) | 0.75 µM (T-47D) | [5] |

| JNK Inhibitors | |||

| Piperazine amide 4g | JNK1 | 140 | [11] |

| Piperazine amide 4g | JNK2 | 160 | [11] |

| Piperazine amide 4g | JNK3 | 80 | [11] |

Experimental Protocols

The key synthetic step in utilizing this compound is the formation of an amide bond with a suitable amine-containing fragment. Standard peptide coupling reagents are typically employed for this transformation.

General Experimental Workflow

Protocol 1: Amide Coupling using HATU

This protocol describes a general procedure for the amide coupling of this compound with a primary or secondary amine using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling reagent.

Materials:

-

This compound

-

Amine of interest

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-